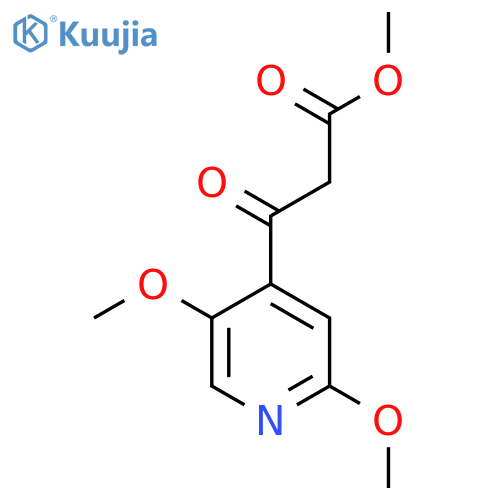Cas no 2228140-95-0 (methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate)

2228140-95-0 structure
商品名:methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate
- 2228140-95-0
- EN300-1730748
-
- インチ: 1S/C11H13NO5/c1-15-9-6-12-10(16-2)4-7(9)8(13)5-11(14)17-3/h4,6H,5H2,1-3H3
- InChIKey: BEKUPTJYNBWUSF-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CN=C(C=C1C(CC(=O)OC)=O)OC
計算された属性
- せいみつぶんしりょう: 239.07937252g/mol
- どういたいしつりょう: 239.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 74.7Ų
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1730748-1.0g |
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |
2228140-95-0 | 1g |
$1070.0 | 2023-06-04 | ||
| Enamine | EN300-1730748-0.05g |
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |
2228140-95-0 | 0.05g |
$900.0 | 2023-09-20 | ||
| Enamine | EN300-1730748-10.0g |
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |
2228140-95-0 | 10g |
$4606.0 | 2023-06-04 | ||
| Enamine | EN300-1730748-1g |
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |
2228140-95-0 | 1g |
$1070.0 | 2023-09-20 | ||
| Enamine | EN300-1730748-0.25g |
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |
2228140-95-0 | 0.25g |
$985.0 | 2023-09-20 | ||
| Enamine | EN300-1730748-2.5g |
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |
2228140-95-0 | 2.5g |
$2100.0 | 2023-09-20 | ||
| Enamine | EN300-1730748-5g |
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |
2228140-95-0 | 5g |
$3105.0 | 2023-09-20 | ||
| Enamine | EN300-1730748-10g |
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |
2228140-95-0 | 10g |
$4606.0 | 2023-09-20 | ||
| Enamine | EN300-1730748-0.1g |
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |
2228140-95-0 | 0.1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1730748-5.0g |
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |
2228140-95-0 | 5g |
$3105.0 | 2023-06-04 |
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate 関連文献
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
2228140-95-0 (methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate) 関連製品
- 857369-11-0(2-Oxoethanethioamide)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
